molecular formula C22H15N3O3S B2861818 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 393837-75-7

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2861818
CAS No.: 393837-75-7
M. Wt: 401.44
InChI Key: MBFBVPIJEIHMAK-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The phenyl groups are introduced through subsequent substitution reactions. The nitro group is often added via nitration using concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the phenyl-thiazole linkage differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFBVPIJEIHMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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